1H-Pyrrol-2-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrrol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c5-4-2-1-3-6-4;/h1-3,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAXIBZFEGKVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrol 2 Amine Hydrochloride and Its Derivatives
Established Reaction Pathways
The formation of 2-aminopyrroles is achieved through several established reaction pathways. These can be broadly categorized into direct synthetic routes, where a pre-existing pyrrole (B145914) ring is aminated, and condensation-based syntheses, where the pyrrole ring is constructed from acyclic precursors.
Direct Synthetic Routes
Directly introducing an amino group onto the pyrrole ring is a challenging endeavor due to the electron-rich nature of the heterocycle, which makes it susceptible to polymerization and side reactions, particularly under acidic conditions psu.edu.
The direct amination of pyrrole at the C2 position using ammonia (B1221849) is not a widely reported or straightforward transformation. Industrial synthesis often focuses on the reverse reaction, the conversion of pyrrole to furan (B31954) and ammonia, or the synthesis of pyrrole from furan and ammonia at high temperatures over solid acid catalysts like SiO2 and Al2O3 researchgate.netwikiwand.com. The conditions required for the forward reaction, the amination of furan to pyrrole, typically involve high temperatures (425-435°C) and a high molar ratio of ammonia to the furan substrate over catalysts such as SiO2-Al2O3 researchgate.net.
Alternative direct amination strategies have been explored for pyrrole and indole (B1671886) heterocycles. One such method involves N-amination using an electrophilic ammonia reagent like monochloramine (NH2Cl), which has been shown to be effective for adding an amino group to the nitrogen atom of the pyrrole ring, with isolated yields ranging from 45% to 97% nih.gov. However, this provides N-aminopyrroles rather than the C-aminated 1H-Pyrrol-2-amine. The direct C-amination of the pyrrole ring with ammonia under catalytic conditions to selectively produce 1H-Pyrrol-2-amine remains a synthetic challenge.
Condensation-Based Syntheses
Condensation reactions provide a powerful and versatile approach to constructing the pyrrole ring from simpler, acyclic components. These methods often offer better control over the substitution pattern of the final product compared to direct functionalization of pyrrole itself.
While the direct condensation of the pyrrole molecule with amines to form 2-aminopyrroles is not a standard method, the principle of condensation with an amine source is fundamental to classic pyrrole syntheses. The most prominent of these is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a substituted pyrrole organic-chemistry.orgwikipedia.orgalfa-chemistry.com.
The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts organic-chemistry.org. The mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring wikipedia.org. A variety of amines, including ammonia, primary aliphatic amines, and aromatic amines, can be used in this reaction alfa-chemistry.com. L-proline has also been utilized as a catalyst for the Paal-Knorr synthesis, enabling the efficient construction of highly functionalized pyrrole derivatives rsc.org.
Direct acid-catalyzed condensation reactions involving the pyrrole ring itself, for instance with aldehydes, tend to be complex. The initial product is often more nucleophilic than the starting pyrrole, leading to further reactions and the formation of oligomeric and polymeric materials, which complicates the isolation of a single product psu.edu.
Multicomponent reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecules like substituted 2-aminopyrroles in a single step from three or more starting materials. These reactions are valued for their high atom economy, convergence, and ability to rapidly generate libraries of structurally diverse compounds organic-chemistry.orgacs.orgnih.gov. Although many methods exist for synthesizing the pyrrole ring, classical approaches like the Paal-Knorr, Hantzsch, and Knorr syntheses are not always easily adapted for the preparation of 2-aminopyrroles, which has driven the development of novel MCR strategies nih.gov.
Multicomponent Reaction Strategies (MCRs)
Reactions Involving 1,2-Diones, Aryl Amines, and Aldehydes
A significant MCR strategy allows for the one-pot synthesis of tetra- and penta-substituted 2-aminopyrroles from a combination of aldehydes, α-amino ketones, and an active methylene (B1212753) component. While not strictly a reaction of 1,2-diones, a related and powerful three-component process involves the reaction of N-(sulfonamido)-acetophenones (which serve as α-amino ketone precursors), structurally diverse aldehydes, and a cyanoacetic acid derivative nih.gov. This method works well for a wide range of aliphatic, aromatic, and heteroaromatic aldehydes nih.gov.
The following table showcases examples of polysubstituted 2-aminopyrroles synthesized via a one-pot, multicomponent reaction. nih.gov
| Product | Aldehyde (R1CHO) | N-Sulfonamido-acetophenone (R2) | Active Methylene Compound | Yield (%) |
|---|---|---|---|---|
| A1 | Benzaldehyde | 4-MeC6H4SO2 | Malononitrile (B47326) | 81 |
| A2 | 4-Chlorobenzaldehyde | 4-MeC6H4SO2 | Malononitrile | 85 |
| A3 | 4-Methoxybenzaldehyde | 4-MeC6H4SO2 | Malononitrile | 86 |
| A4 | 2-Naphthaldehyde | 4-MeC6H4SO2 | Malononitrile | 82 |
| A5 | Cyclohexanecarboxaldehyde | 4-MeC6H4SO2 | Malononitrile | 75 |
| A10 | Benzaldehyde | MeSO2 | Malononitrile | 84 |
| A15 | Benzaldehyde | 4-MeC6H4SO2 | Ethyl cyanoacetate | 71 |
| A16 | Benzaldehyde | 4-MeC6H4SO2 | Cyanoacetamide | 78 |
This methodology has proven effective for the total synthesis of natural products such as rigidins A, B, C, and D nih.govnih.gov. The flexibility of this approach allows for the creation of a diverse library of 2-aminopyrrole analogs nih.gov.
Utility of Pyrrole Cyclic Anhydrides in Cascade Reactions
Cascade reactions, also known as domino reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. In the realm of pyrrole synthesis, cascade reactions involving pyrrole cyclic anhydrides are particularly useful for constructing fused pyrrole systems. For instance, a two-step, one-pot synthesis of fused pyrroles has been developed that begins with the condensation of an N-alkynylhydroxammonium salt with a readily enolizable ketone under mild basic conditions. nih.gov The subsequent addition of a gold catalyst triggers a cascade reaction characterized by a 3,3-sigmatropic rearrangement of the resulting N,O-dialkenylhydroxamine intermediate, leading to the formation of polycyclic pyrroles in moderate to good yields. nih.gov This methodology highlights the power of combining condensation reactions with metal-catalyzed cascade processes to rapidly build molecular complexity. nih.gov
Four-Component Reactions with Primary Amines, Diketene, and Nitrostyrene
Four-component reactions (4CRs) represent a highly efficient strategy for the synthesis of complex, highly functionalized pyrroles from simple and readily available starting materials. One such notable reaction involves the combination of two primary amines, diketene, and nitrostyrene. organic-chemistry.org This method provides a streamlined, one-pot synthesis of highly functionalized pyrrole-3-carboxamide derivatives under neutral conditions, without the need for catalysts or activators. organic-chemistry.orgthieme-connect.com
The reaction proceeds by first forming an enaminone intermediate from the reaction of a primary amine with diketene. This enaminone then undergoes a nucleophilic attack on nitrostyrene, initiating a sequence of cyclization and oxidative aromatization to furnish the final pyrrole product in good yields, typically between 80-90%. organic-chemistry.org A key advantage of this approach is its tolerance for a variety of alkyl and allyl amines, demonstrating a broad substrate scope. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield (%) |
| Propylamine (2 equiv.) | Diketene | Nitrostyrene | - | 2,5-Dimethyl-4-phenyl-N³,1-dipropyl-1H-pyrrole-3-carboxamide | 85 |
| tert-Butylamine, Propylamine | Diketene | Nitrostyrene | - | N³-(tert-Butyl)-2,5-dimethyl-4-phenyl-1-propyl-1H-pyrrole-3-carboxamide | 82 |
| Isobutylamine (2 equiv.) | Diketene | Nitrostyrene | - | N³,1-Diisobutyl-2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxamide | 80 |
| Allylamine, Propylamine | Diketene | Nitrostyrene | - | N³-Allyl-2-methyl-4-phenyl-1-propyl-1H-pyrrole-3-carboxamide | 90 |
This table presents a selection of pyrrole derivatives synthesized via the four-component reaction of primary amines, diketene, and nitrostyrene, along with their reported yields. thieme-connect.com
Another variation of a four-component synthesis involves the reaction of an amine, an aldehyde, nitromethane, and a β-dicarbonyl compound. researchgate.net This approach has been shown to be effectively catalyzed by a molybdenum complex supported on magnetic nanoparticles of cobalt ferrite. researchgate.net
Reductive Amination Protocols for Pyrrole Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of pyrrole synthesis, it provides a direct route to N-alkylated pyrroles.
Direct Conversion of Pyrrole-2-carbaldehyde
Pyrrole-2-carbaldehydes are versatile intermediates that can be converted to a variety of substituted pyrroles. An efficient de novo synthesis of pyrrole-2-carbaldehyde derivatives has been developed from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters via an iodine/copper-mediated oxidative annulation and direct Csp³–H to C=O oxidation. acs.orgorganic-chemistry.org This method is notable for avoiding the use of hazardous oxidants and harsh reaction conditions. organic-chemistry.org Mechanistic studies have indicated that the aldehyde oxygen atom originates from molecular oxygen. acs.orgorganic-chemistry.org The synthesis of N-substituted-5-methoxymethyl-2-formyl-pyrroles has also been achieved through the chemical condensation of glucose and alkylamines under acidic conditions, albeit in low yields. mdpi.com
Furthermore, an acid-catalyzed intermolecular redox amination that utilizes the reducing power of 3-pyrroline (B95000) has been reported for the synthesis of N-alkyl pyrroles. nih.gov This reaction proceeds by the condensation of 3-pyrroline with aldehydes or ketones, demonstrating good functional group tolerance and atom economy by avoiding the need for external reducing agents. nih.gov
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | N-Benzylpyrrole | 85 |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)pyrrole | 88 |
| Cyclohexanone | N-Cyclohexylpyrrole | 75 |
| Acetophenone | N-(1-Phenylethyl)pyrrole | 70 |
This table illustrates the scope of the redox amination of 3-pyrroline with various carbonyl compounds to form N-alkylated pyrroles. nih.gov
Cyclization Approaches to Pyrrole Ring Formation
The construction of the pyrrole ring through cyclization reactions is a fundamental strategy in heterocyclic chemistry. Several classical named reactions, along with their modern adaptations, provide robust and versatile methods for accessing a wide array of pyrrole derivatives.
Paal-Knorr Condensation and its Modern Adaptations
The Paal-Knorr synthesis, first reported in 1884, is a cornerstone for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts. organic-chemistry.org
The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org While historically effective, the classical Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in acid, which could be detrimental to sensitive functional groups. rgmcet.edu.in
Modern adaptations have focused on developing milder and more environmentally friendly conditions. These include the use of various acidic catalysts, such as Brønsted or Lewis acids, to promote the condensation. rgmcet.edu.in Notably, catalyst and solvent-free conditions have been developed, where simple stirring of a 1,4-diketone with an amine at room temperature can provide excellent yields of the corresponding pyrrole. rsc.org Iron(III) chloride has also been employed as a catalyst for the Paal-Knorr condensation in water, offering a practical and economical approach. organic-chemistry.org
| 1,4-Diketone | Amine | Catalyst/Conditions | Yield (%) |
| 2,5-Hexanedione | Benzylamine | None, rt | >95 |
| 2,5-Hexanedione | Aniline | None, rt | >95 |
| 3,4-Diethyl-2,5-hexanedione | Methylamine | Acetic Acid | High |
| 2,5-Dimethoxytetrahydrofuran | Various amines | FeCl₃, H₂O | Good-Excellent |
This table showcases the versatility of the Paal-Knorr synthesis, from modern catalyst-free approaches to iron-catalyzed reactions in water. rsc.orgorganic-chemistry.org
Hantzsch, Knorr, and Barton-Zard Type Reactions
Beyond the Paal-Knorr synthesis, several other named reactions are pivotal in the synthesis of pyrroles.
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. thieme-connect.comwikipedia.org This method allows for the preparation of a variety of substituted pyrroles and has seen renewed interest with the development of non-conventional reaction conditions, such as solid-phase synthesis and continuous flow chemistry. wikipedia.orgnih.gov
The Knorr pyrrole synthesis , distinct from the Paal-Knorr reaction, involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, such as a β-ketoester. wikipedia.orgguidechem.com A key feature of this reaction is the in situ preparation of the α-aminoketone from the corresponding oxime. wikipedia.org
The Barton-Zard pyrrole synthesis provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.orgallaboutchemistry.netsynarchive.com The mechanism involves a Michael-type addition followed by cyclization and elimination of the nitro group. wikipedia.orgwikipedia.org This reaction is valuable for the synthesis of a range of pyrroles, including those fused to other ring systems. wikipedia.org
| Reaction Name | Key Reactants | Key Features |
| Hantzsch Pyrrole Synthesis | β-Ketoester, Amine, α-Haloketone | Versatile for substituted pyrroles; modern adaptations include solid-phase and flow chemistry. wikipedia.orgnih.gov |
| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester | α-Amino-ketone is typically generated in situ from an oxime. wikipedia.org |
| Barton-Zard Pyrrole Synthesis | Nitroalkene, α-Isocyanide | Proceeds via a Michael addition and cyclization; useful for polypyrroles and fused systems. wikipedia.orgallaboutchemistry.net |
This table summarizes the key features of the Hantzsch, Knorr, and Barton-Zard pyrrole syntheses.
Catalytic Cycloaddition Reactions
Catalytic cycloaddition reactions represent a powerful and atom-economical approach for the synthesis of pyrrole rings and their fused systems. These reactions, by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step, offer a direct route to complex molecular architectures.
One notable example is the organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. acs.orgnih.gov This process, catalyzed by a BINOL-derived phosphoric acid, leads to the formation of densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high yields and excellent stereocontrol. acs.orgnih.gov The reaction proceeds through the in-situ generation of a chiral 2-methide-2H-pyrrole intermediate, which then undergoes cycloaddition. acs.orgnih.gov While this method directly yields a fused pyrrolizine system rather than a simple 2-aminopyrrole, the functional groups incorporated could serve as handles for further transformation into the target compound.
Another strategy involves the [3+2] cycloaddition reaction. For instance, a base-promoted approach utilizes the reaction of propiolonitriles with isocyanides to afford pyrrole derivatives. researchgate.net More relevant to the synthesis of fused systems containing the pyrrole core, a copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization of 1,11-diynes has been reported to produce functionalized chromeno[4,3-b]pyrroles. acs.org This reaction proceeds via a key intramolecular [3+2] cycloaddition of an in-situ formed N-allenyl nitrone with an unactivated alkyne moiety. acs.org
A metal-free formal [4+1] cycloaddition has also been developed for the synthesis of substituted pyrroles from allyl ketones and primary amines. documentsdelivered.com This method involves the activation of the double bond, nucleophilic ring-opening by the amine, and subsequent internal condensation and aromatization. documentsdelivered.com
| Reaction Type | Reactants | Catalyst | Product | Key Features |
| [6+2] Cycloaddition | 1H-Pyrrole-2-carbinols, Aryl acetaldehydes | BINOL-phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | Organocatalytic, highly enantioselective, forms fused systems. acs.orgnih.gov |
| [3+2] Cycloaddition | Propiolonitriles, Isocyanides | Base | Pyrrole derivatives | Base-promoted, efficient for certain pyrrole types. researchgate.net |
| [3+2] Cycloaddition (Intramolecular) | 1,11-Diynes (O-propargyl oxime-derived) | Copper(I) | Chromeno[4,3-b]pyrroles | Transition-metal catalyzed, forms fused heterocyclic systems. acs.org |
| [4+1] Formal Cycloaddition | Allyl ketones, Primary amines | Thiolative activator (metal-free) | Substituted pyrroles | Metal-free, proceeds via an episulfonium intermediate. documentsdelivered.com |
Intramolecular Cyclization to Fused Heterocyclic Systems
The construction of fused heterocyclic systems containing a pyrrole ring is of significant interest due to their prevalence in biologically active molecules. Intramolecular cyclization offers a direct and efficient means to build such complex scaffolds.
A notable method involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. nih.gov Utilizing tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator, this approach yields pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides in good yields. nih.gov This method is advantageous as it often does not require chromatographic purification of the final products and can be performed on a gram scale. nih.gov The resulting hydrobromide salts are conceptually similar to the target compound, 1H-pyrrol-2-amine hydrochloride.
Another powerful strategy is the base-promoted intramolecular tetradehydro-Diels-Alder reaction of alkynylheteroaromatics that possess a pendant nitrile group. nih.gov This reaction proceeds at ambient temperature and results in the formation of a new pyridine (B92270) ring fused to the initial heterocycle. nih.gov The versatility of this method has been demonstrated with various heterocyclic substrates, including indoles, showcasing its potential for creating diverse fused systems. nih.gov
Transition-metal catalysis also plays a crucial role in intramolecular cyclizations. For example, the reductive cleavage of nitrosobenzene-derived cycloadducts with protected 1,2-dihydropyridines, catalyzed by copper(I) chloride, provides a novel route to protected N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides]. nih.gov This reaction can be conveniently performed in a one-pot procedure. nih.gov
| Cyclization Strategy | Substrate | Reagent/Catalyst | Product | Key Features |
| Free-Radical Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | Forms hydrobromide salts directly, scalable. nih.gov |
| Tetradehydro-Diels-Alder | Alkynylheteroaromatics with pendant nitrile | Base (TBD) | Fused Pyridoheterocycles | Base-promoted, ambient temperature, forms a fused pyridine ring. nih.gov |
| Reductive Cleavage/Cyclization | Nitrosobenzene-derived cycloadducts with 1,2-dihydropyridines | CuCl | Protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines | One-pot procedure, copper-catalyzed. nih.gov |
Advancements in Sustainable and Efficient Synthetic Techniques
The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. In the context of pyrrole synthesis, significant progress has been made in the realm of catalysis, leading to greener and more effective protocols.
Catalytic Systems in Pyrrole Synthesis
Organocatalysis in Enantioselective Transformations
Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. In the synthesis of chiral pyrrole derivatives, chiral phosphoric acids have proven to be particularly effective catalysts.
A highly enantioselective Friedel-Crafts reaction of pyrrole derivatives with N-acyl imines, catalyzed by chiral phosphoric acids, has been developed. nih.govacs.orgacs.org This reaction provides a direct route to chiral pyrrole-containing compounds with high yields and enantioselectivities. nih.govacs.org The choice of solvent has been shown to have a significant impact on the enantioselectivity of the transformation. acs.org The utility of this methodology has been demonstrated in the synthesis of a chiral pyrrolo[1,2-a]pyrazine (B1600676) derivative. acs.orgacs.org
Furthermore, the atroposelective construction of axially chiral aryl pyrroles has been achieved through a Paal-Knorr reaction strategy. rsc.org This method employs a dual catalytic system, combining a chiral phosphoric acid as the organocatalyst with a Lewis acid like Fe(OTf)₃ to enhance enantioselectivity. rsc.org
| Reaction Type | Substrates | Organocatalyst | Product Type | Key Findings |
| Friedel-Crafts Reaction | Pyrrole derivatives, N-acyl imines | Chiral Phosphoric Acids | Chiral pyrrole derivatives | High yields and enantioselectivity, solvent-dependent. nih.govacs.orgacs.org |
| Paal-Knorr Reaction | 1,4-Diketones, Aromatic amines | Chiral Phosphoric Acid + Lewis Acid (Fe(OTf)₃) | Axially chiral aryl pyrroles | Dual catalytic system enhances enantioselectivity. rsc.org |
Transition-Metal Catalyzed Reactions
Transition-metal catalysis offers a broad spectrum of transformations for the synthesis of pyrroles and their derivatives. These methods are often characterized by high efficiency and functional group tolerance. While classical methods for 2-aminopyrrole synthesis have limitations, transition-metal-catalyzed approaches provide modern alternatives. nih.gov
One strategy involves the transition-metal-catalyzed cycloisomerization of alkynes and allenes. nih.gov This approach provides a direct entry into the 2-aminopyrrole scaffold. A metal-free annulation of ynamides with 2H-azirines, catalyzed by BF₃·Et₂O, also leads to polysubstituted 2-aminopyrroles in an atom-economical manner. nih.gov Although not a transition metal, the Lewis acid catalyst plays a similar role in facilitating the cyclization.
Copper catalysis has been employed in various pyrrole syntheses. For instance, the synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines can be achieved through the reductive cleavage of phenylnitroso Diels-Alder adducts using catalytic amounts of CuCl. nih.gov Additionally, a chemoenzymatic approach has been developed where stereodefined amines, produced by transaminases, can be cyclized using transition metal-catalyzed reactions to form new C-N bonds, leading to stereochemically rich amine compounds. digitellinc.com
Application of Brønsted and Lewis Acid/Base Catalysis
Brønsted and Lewis acid/base catalysis are fundamental to many organic transformations, including the synthesis of pyrroles. The classical Clauson-Kaas and Paal-Knorr reactions, which are cornerstones of pyrrole synthesis, are often catalyzed by acids. beilstein-journals.orgnih.gov
A variety of Brønsted and Lewis acids have been employed to improve these classical methods, often with a focus on greener and more efficient conditions. For example, p-chloropyridine hydrochloride and trifluoromethanesulfonic acid (TfOH) have been used as Brønsted acid catalysts. beilstein-journals.orgnih.gov Lewis acids such as iron(III) chloride have also been utilized, with reactions sometimes being performed in water as a green solvent. nih.gov The combination of Brønsted and Lewis acidity can be particularly effective, as seen in nano-sulfated TiO₂, which acts as a novel Lewis acid catalyst for the synthesis of N-substituted pyrroles. beilstein-journals.orgnih.gov
The nature of the acid or base catalyst can also influence the regiochemical outcome of reactions. In the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, the use of Brønsted acids leads preferentially to the γ-regioisomer of 1H-pyrrolo[3,2-b]pyridines. acs.org Conversely, the presence of a Lewis acid like Sn²⁺ directs the reaction to favor the α-regioisomer. acs.org Deep eutectic solvents (DESs) with both Brønsted and Lewis acidic sites have also been developed as novel catalytic media for pyrrole synthesis via the Paal-Knorr reaction. researchgate.net
| Reaction | Catalyst Type | Catalyst Example(s) | Key Application/Finding |
| Clauson-Kaas/Paal-Knorr | Brønsted Acid | p-Chloropyridine hydrochloride, Trifluoromethanesulfonic acid | Catalyzes the formation of N-substituted pyrroles. beilstein-journals.orgnih.gov |
| Clauson-Kaas/Paal-Knorr | Lewis Acid | Iron(III) chloride, Nano-sulfated TiO₂ | Enables efficient synthesis, often in greener solvents. beilstein-journals.orgnih.gov |
| Friedländer Annulation | Brønsted/Lewis Acid | Sn²⁺ | Controls regioselectivity in the synthesis of fused pyrrolopyridines. acs.org |
| Paal-Knorr Reaction | Brønsted/Lewis Acidic DES | ZrOCl₂·8H₂O/Urea | Acts as a green and reusable catalyst and reaction medium. researchgate.net |
Green Chemistry Principles in Pyrrole Synthesis
The growing emphasis on sustainable chemical practices has profoundly influenced the design of synthetic routes toward pyrrole-containing molecules. The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency, are increasingly being incorporated into the synthesis of 2-aminopyrrole derivatives.
Utilization of Water as a Green Solvent
Water, as a benign and environmentally friendly solvent, offers a compelling alternative to volatile organic compounds traditionally used in organic synthesis. The Paal-Knorr pyrrole synthesis, a classical method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, has been successfully adapted to aqueous conditions. This approach not only aligns with green chemistry principles but can also, in some cases, enhance reaction rates and simplify product isolation. While direct synthesis of the parent 1H-Pyrrol-2-amine in water is not extensively documented, the synthesis of N-substituted 2,5-dimethylpyrrole derivatives has demonstrated the feasibility of this approach, achieving good to excellent yields. acs.org Three-component reactions involving arylglyoxals, 1,3-diketones, and enaminoketones in water or water-ethanol mixtures have also been developed for the synthesis of polyfunctionalized pyrroles, showcasing the versatility of aqueous media in pyrrole synthesis. nih.gov
Table 1: Examples of Pyrrole Synthesis in Aqueous Media
| Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hexa-2,5-dione, Primary Amines | N-substituted 2,5-dimethylpyrroles | Water, 100°C | Good to Excellent | acs.org |
| Arylglyoxals, 1,3-diketones, Enaminoketones | Polyfunctionalized pyrroles | Water or Water-Ethanol | Not specified | nih.gov |
Development of Biodegradable and Non-Toxic Catalysts
The development of catalysts that are biodegradable and non-toxic is a key aspect of green synthetic chemistry. In the context of synthesizing 2-aminothiophenes, a reaction analogous to some 2-aminopyrrole syntheses known as the Gewald reaction, sodium aluminate (NaAlO2) has been employed as an easily available, cost-effective, and recyclable solid base catalyst. researchgate.net This highlights a promising direction for the development of similar catalytic systems for 2-aminopyrrole synthesis. The use of such catalysts minimizes the environmental impact associated with heavy metal catalysts and simplifies purification processes. Research into biodegradable catalysts for direct 2-aminopyrrole synthesis is an active area of investigation, aiming to replace traditional and often hazardous reagents.
Enhanced Atom Economy in One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly valued in green chemistry for their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of polysubstituted 2-aminopyrrole derivatives. organic-chemistry.org These reactions typically involve the condensation of three or more starting materials, where most of the atoms of the reactants are incorporated into the final product, minimizing waste. A notable example is the synthesis of diversely substituted 2-aminopyrroles from the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. organic-chemistry.org This approach has proven to be a powerful tool for the rapid generation of libraries of 2-aminopyrrole derivatives for biological screening.
Sustainable Syntheses from Renewable Resources
The transition from fossil fuel-based feedstocks to renewable biomass is a critical goal for sustainable chemical production. Furfural (B47365), a platform chemical derived from the hemicellulose component of lignocellulosic biomass, is a promising renewable starting material for the synthesis of various furan and pyrrole derivatives. acs.orgnih.govresearchgate.net The conversion of furfural to 2,5-bis(aminomethyl)furan (B21128) has been achieved through catalytic amination, demonstrating a pathway from biomass to valuable nitrogen-containing heterocycles. acs.org While the direct synthesis of 1H-Pyrrol-2-amine from furfural is still an area of development, the successful conversion of furfural to pyrrole and its derivatives showcases the potential of biomass as a sustainable feedstock for these important heterocyclic compounds. nih.gov
Molecular Editing and Skeletal Recasting Methodologies
Molecular editing, a strategy that involves the precise modification of a molecule's core structure, offers a powerful tool for the diversification of chemical scaffolds. Skeletal recasting, a subset of molecular editing, enables the transformation of one heterocyclic system into another through a series of bond-breaking and bond-forming events. While specific applications of these methodologies to the 2-aminopyrrole scaffold are still emerging, the broader field of pyrrole chemistry has seen significant advances. For instance, a skeletal recasting strategy has been developed for the one-step synthesis of fully substituted pyrroles from simple pyrroles using azoalkenes. This approach allows for the facile construction of complex pyrrole architectures that would be challenging to access through traditional methods. The application of similar strategies to 2-aminopyrrole derivatives holds the potential to unlock novel chemical space and facilitate the discovery of new bioactive compounds. Another approach involves the insertion of a nitrogen atom into pyrrolidine (B122466) rings to form tetrahydropyridazine scaffolds, showcasing the transformative power of skeletal editing.
Synthesis of Architecturally Significant this compound Derivatives
1H-Pyrrol-2-amine and its derivatives are key building blocks for the synthesis of a variety of architecturally significant and biologically active molecules. The hydrochloride salt form is often utilized to improve the solubility and handling of these amine-containing compounds.
One important class of derivatives is the pyrrolo[2,3-d]pyrimidines, which are purine (B94841) isosteres and exhibit a wide range of biological activities. The synthesis of these fused heterocyclic systems often starts from appropriately substituted 2-aminopyrroles. For example, a new class of Aurora-A kinase inhibitors has been identified based on the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold.
Another noteworthy derivative is Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride. An improved synthesis of this compound has been reported, starting from cyclopentane-1,2-dicarboxylic anhydride (B1165640). The process involves condensation with hydrazine (B178648) hydrate, followed by reduction to yield the target amine, which is then converted to its hydrochloride salt.
The synthesis of N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine has also been documented, providing a key intermediate for further chemical transformations. acs.org
Table 2: Examples of Architecturally Significant this compound Derivatives and Their Synthesis
| Derivative | Starting Materials | Key Synthetic Steps | Significance | Reference |
|---|---|---|---|---|
| 2-Amino-pyrrolo[2,3-d]pyrimidines | Substituted 2-aminopyrroles | Cyclization with a pyrimidine (B1678525) precursor | Aurora-A kinase inhibitors | |
| Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride | Cyclopentane-1,2-dicarboxylic anhydride, Hydrazine hydrate | Condensation, Reduction, Salt formation | Pharmaceutical intermediate | |
| N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine | Not specified in detail | Nitration of a dimethylaminopyrrole precursor | Synthetic intermediate | acs.org |
Dihydropyrrolo[1,2-a]pyrazinones
The dihydropyrrolo[1,2-a]pyrazinone ring system is a privileged scaffold found in numerous bioactive natural products, often isolated from marine organisms like sponges and fungi. researchgate.netmdpi.com Consequently, extensive research has been dedicated to developing efficient synthetic routes to this core structure. researchgate.net
A predominant strategy for constructing the dihydropyrrolo[1,2-a]pyrazinone skeleton involves the fusion of a pyrazinone ring onto a pre-existing pyrrole moiety. researchgate.netrsc.org This is commonly achieved by starting with a 1H-pyrrole-2-carboxamide that has an electrophilic group on the amide substituent. An intramolecular reaction with the nucleophilic pyrrole nitrogen atom then leads to cyclization. rsc.org For instance, an aza-Michael addition can be induced in N-substituted pyrrole-2-amides. The base-catalyzed cyclization of an N-benzyl longamide B precursor using potassium carbonate (K2CO3) exemplifies this approach. researchgate.net
Another method involves the cyclization of acyclic precursors under thermal conditions or in the presence of an acidic medium. The synthesis of the natural product agelastatin A, for example, can be accomplished by the deprotection and subsequent cyclization of its precursor by heating it with silica (B1680970) (SiO2) at 45 °C. researchgate.netmdpi.com A similar diastereoselective cyclization to agelastatin A has been reported using trifluoroethanol as an acidic medium at 40 °C. researchgate.net Furthermore, rac-cyclooroidin was synthesized in high yield by heating its formic acid salt precursor in a sealed tube at 95 °C. researchgate.netmdpi.com
Table 1: Synthesis of Dihydropyrrolo[1,2-a]pyrazinones
| Target Compound/Derivative | Starting Material | Key Reagents/Conditions | Yield | Ref |
|---|
5-Hydroxy-1H-pyrrol-2(5H)-ones
The 5-hydroxy-1H-pyrrol-2(5H)-one core is another important heterocyclic structure. Modern synthetic methods have focused on developing efficient, one-pot procedures to access this scaffold from readily available starting materials, often avoiding the use of transition metals. acs.org
One innovative approach involves a base-induced tandem intramolecular cyclization. acs.org This method utilizes a sulfur ylide which, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile (B52724) at 0 °C, undergoes an intramolecular cyclization with a ketone functional group. This is followed by a 1,3-hydroxy rearrangement to produce the desired 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. acs.org This process is notable for its mild reaction conditions and high efficiency. acs.org
An alternative powerful strategy employs iron(III) chloride (FeCl₃) as a catalyst under very mild conditions. In this reaction, tertiary enamides undergo a highly efficient intramolecular enaminic addition to a ketonic carbonyl group. This addition is also followed by a 1,3-hydroxy rearrangement, affording the 5-hydroxy-1H-pyrrol-2(5H)-one products in high yields. Many conventional methods for synthesizing this class of compounds proceed via an enamide intermediate, but can be limited by factors such as low yields or poor regioselectivity, issues that these newer methods address. acs.org
Table 2: Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones
| Method | Starting Material | Key Reagents/Conditions | Key Steps | Yield | Ref |
|---|
Pyrrole-Fused Pyrazine (B50134) Nitrones
The synthesis of pyrrole-fused pyrazine nitrones, which are N-oxides of the corresponding imines, represents an oxidative transformation of the pyrrolopyrazine core. While direct, single-step syntheses of this specific scaffold are not extensively documented, their preparation can be inferred from established methods for forming cyclic nitrones and oxidizing related heterocyclic systems.
A plausible route to these nitrones is the controlled oxidation of a dihydropyrrolo[1,2-a]pyrazine precursor. The oxidation of similar heterocyclic systems has been successfully demonstrated. For example, proline-derived dihydropyrazinones have been oxidized to their corresponding pyrrole derivatives using manganese dioxide (MnO₂). rsc.org Similarly, pyrrolidino-fused diketopiperazines can be aromatized to pyrrolodiketopiperazines by heating with selenium dioxide, achieving a higher oxidation state. rsc.org These precedents suggest that a suitable oxidizing agent could convert the imine functionality within a pyrrolo[1,2-a]pyrazine ring into a nitrone.
Furthermore, general methodologies for nitrone formation often involve cascade reactions. One such strategy involves the initial condensation of a haloaldehyde with hydroxylamine (B1172632) to form an oxime, which then undergoes an intramolecular cyclization to generate a cyclic nitrone intermediate in situ. This intermediate can then be trapped in a cycloaddition reaction. Adapting such a sequence to a pyrrole-based starting material could provide a viable, albeit multi-step, pathway to the desired pyrrole-fused pyrazine nitrone.
Table 3: Potential Synthetic Strategies for Pyrrole-Fused Pyrazine Nitrones
| Strategy | Precursor | Potential Reagents/Conditions | Intermediate/Key Step | Ref |
|---|---|---|---|---|
| Oxidation of Dihydro-form | Dihydropyrrolo[1,2-a]pyrazine | Mild oxidizing agent (e.g., m-CPBA, H₂O₂/Na₂WO₄) | Oxidation of the cyclic imine to a nitrone | - |
| Oxidation of Related Heterocycles | Proline-derived dihydropyrazinone | MnO₂, THF, 85 °C | Oxidation to pyrrole derivative | rsc.org |
| Cascade Reaction | Pyrrole-based haloaldehyde | Hydroxylamine, then intramolecular cyclization | In situ formation of cyclic nitrone from oxime |
N-Alkyl-Pyrrolecarboxylic Acid and Pyrrolepyrazinone Derivatives
Sustainable chemistry principles have driven the development of new synthetic routes that utilize renewable resources and environmentally benign conditions. A notable example is the synthesis of N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones and primary amines. rsc.org
This method proceeds efficiently at mild temperatures, often in neat conditions or in a hydroalcoholic solvent system, and crucially, without the need for a catalyst. rsc.org The reaction is scalable, as demonstrated by a gram-scale synthesis of an N-hydroxyethyl pyrrole derivative from a pyrone and ethanolamine. rsc.org The process is not only sustainable but also versatile. By reacting alkyl esters of the pyrone with amines, symmetric N-alkylated 2,5-diamidopyrrole derivatives can be readily synthesized. rsc.org For example, the reaction between a pyrone ethyl ester and n-octylamine produces the corresponding pyrrole derivative in high yield. rsc.org These N-alkyl-pyrrolecarboxylic acid derivatives can serve as precursors for pyrrolepyrazinone structures.
Table 4: Synthesis of N-Alkyl-Pyrrolecarboxylic Acid Derivatives
| Product Type | Starting Materials | Key Reagents/Conditions | Yield | Ref |
|---|---|---|---|---|
| N-substituted pyrrole carboxylic acid | 3-Hydroxy-2-pyrone, Primary amine | Neat or hydroalcoholic solvent, mild temperature, catalyst-free | - | rsc.org |
| N-hydroxyethyl pyrrole derivative | Pyrone, Ethanolamine | Gram-scale, same as above | 64% (as ammonium (B1175870) salt) | rsc.org |
| Symmetric N-alkylated 2,5-diamidopyrrole | Pyrone ethyl ester, n-Octylamine | Same as above | 83% | rsc.org |
Halogen-Doped Pyrrole Building Blocks
The introduction of halogen atoms onto the pyrrole ring is a critical strategy in medicinal chemistry for modulating the electronic and lipophilic properties of a molecule. Practical, scalable synthetic routes to halogen-doped pyrrole building blocks have been developed, typically involving two to five steps from commercially available starting materials.
Electrophilic halogenation is the most common method for this transformation. For chlorination, N-chlorosuccinimide (NCS) is an effective reagent. For example, stirring 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS in dichloromethane (B109758) at room temperature yields the chlorinated product. The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has also been achieved with NCS, although it may require careful chromatographic separation of products.
For fluorination, stronger electrophilic fluorinating agents are required. Selectfluor is a widely used reagent for this purpose. The reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor in a mixture of acetonitrile and acetic acid at 0 °C leads to the corresponding 4-fluoro-substituted pyrrole. These halogenated pyrroles are valuable intermediates, demonstrated by their conversion into potent inhibitors of bacterial DNA gyrase B.
Table 5: Synthesis of Halogen-Doped Pyrrole Building Blocks
| Halogenation | Starting Material | Key Reagents/Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| Chlorination | 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide (NCS), Dichloromethane, r.t. | 4-Chloro-2-trichloroacetyl-5-methyl-1H-pyrrole | 61% | |
| Fluorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor, Acetonitrile/Acetic Acid, 0 °C | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | - |
Reactivity and Mechanistic Investigations of 1h Pyrrol 2 Amine Hydrochloride and Its Analogs
Fundamental Reactivity of the Pyrrole (B145914) Ring and Amino Functionality
The presence of an amino group on the pyrrole ring introduces a significant electronic perturbation, altering its reactivity profile compared to the parent pyrrole. This section explores the foundational aspects of this relationship.
Influence of the Amino Group on Pyrrole Reactivity and Modifications
The amino group, being an electron-donating group, profoundly influences the reactivity of the pyrrole ring. Through resonance, the lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the pyrrole ring, making it more nucleophilic than pyrrole itself. libretexts.org This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack.
The position of the amino group is crucial. In 1H-Pyrrol-2-amine, the amino group at the C2 position activates the ring towards electrophilic substitution, primarily at the C5 position and to a lesser extent at the C3 position. This directing effect is a consequence of the stabilization of the cationic intermediate (the arenium ion) formed during the electrophilic attack.
Furthermore, the amino group itself can undergo various modifications. It can be acylated, alkylated, or participate in condensation reactions. researchgate.net These modifications can, in turn, modulate the reactivity of the pyrrole ring by altering the electron-donating ability of the amino group. For instance, acylation of the amino group reduces its electron-donating capacity due to the electron-withdrawing nature of the acyl group, thereby deactivating the pyrrole ring towards electrophilic substitution compared to the unsubstituted 2-aminopyrrole.
The interplay between the amino group and the pyrrole ring also affects the acidity of the pyrrole N-H proton. The electron-donating amino group increases the electron density on the ring nitrogen, making the N-H proton less acidic compared to that of pyrrole.
Recent research has demonstrated the synthesis of various 2-aminopyrrole derivatives through innovative domino reactions, highlighting the versatility of this structural motif for creating diverse molecular architectures. acs.org
Susceptibility of the Pyrrole Core to Electrophilic Attack and Oligomerization
The pyrrole ring is inherently electron-rich and thus highly reactive towards electrophiles. onlineorganicchemistrytutor.compearson.com Electrophilic substitution in pyrrole preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the β-positions (C3 and C4) (two resonance structures). slideshare.netstackexchange.com
However, this high reactivity also makes the pyrrole core susceptible to oligomerization and polymerization, particularly under strongly acidic conditions or in the presence of strong electrophiles. wikipedia.org The protonation of the pyrrole ring can initiate polymerization. The presence of the activating amino group in 1H-Pyrrol-2-amine further enhances this susceptibility. Therefore, controlling the reaction conditions is critical to achieve selective electrophilic substitution without significant formation of polymeric byproducts.
The choice of reagents and reaction conditions is paramount. For instance, halogenation, nitration, and sulfonation of pyrrole can be achieved using milder reagents than those typically used for benzene (B151609). wikipedia.orgyoutube.com This is to avoid the undesired polymerization. The increased reactivity of 2-aminopyrrole necessitates even milder conditions for selective functionalization.
Chemical Transformations and Reaction Mechanisms
The unique electronic properties of 1H-Pyrrol-2-amine hydrochloride and its analogs give rise to a variety of chemical transformations. This section details the mechanisms of key oxidation, reduction, and substitution reactions.
Oxidation Reactions Leading to Pyrrole-2-carboxylic Acid Derivatives
The oxidation of 2-aminopyrroles can lead to a range of products, including pyrrole-2-carboxylic acid derivatives. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. For instance, the dearomative oxidation of substituted pyrroles to pyrrol-2-ones has been achieved using a sulfoxide (B87167) as the oxidant in the presence of a carboxylic acid anhydride (B1165640) and a Brønsted acid. researchgate.net
The formation of pyrrole-2-carboxylic acid from pyrrole derivatives can also occur through biosynthetic pathways, such as the dehydrogenation of proline. wikipedia.org Chemically, the synthesis of pyrrole-2-carboxylic acid has been achieved from various feedstocks, including D-glucosamine and pyruvic acid, through a process optimized to yield up to 50% of the product. researchgate.net While direct oxidation of the amino group to a carboxylic acid is challenging, it can be conceptualized as proceeding through intermediates like imines or hydroxylamines, which are then further oxidized and hydrolyzed.
Pyrrole-2-carboxaldehydes, which are structurally related to pyrrole-2-carboxylic acids, have been isolated from numerous natural sources and can be synthesized through the condensation of glucose and amino acid derivatives. mdpi.com These findings suggest that the pyrrole-2-carbonyl moiety is a stable and accessible functionality.
Reduction Pathways Yielding Pyrrolidine (B122466) Derivatives
The reduction of the pyrrole ring in 1H-Pyrrol-2-amine and its derivatives leads to the formation of the corresponding pyrrolidine structures. Due to the aromatic stability of the pyrrole ring, this reduction typically requires catalytic hydrogenation under pressure or the use of strong reducing agents. wikipedia.org
The synthesis of pyrrolidines from non-pyrrole precursors is a well-established field, with methods including the N-heterocyclization of primary amines with diols and intramolecular hydroamination of unactivated alkynes. organic-chemistry.org For the reduction of pyrrole derivatives themselves, the conditions must be carefully chosen to avoid side reactions. For example, the reduction of γ-nitro carbonyl compounds can lead to pyrrolines, which can be further reduced to pyrrolidines. researchgate.net
The presence of the amino group can influence the reduction process. For instance, the synthesis of hydrophilic, reduction-resistant spin labels of the pyrrolidine series has been developed from 3,4-bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl, highlighting the chemical manipulations possible on substituted pyrrolidine rings. nih.gov
Nucleophilic Substitution Reactions Involving the Amine Group
The amino group of this compound is a key site for nucleophilic substitution reactions. While the free amine is a good nucleophile, in its hydrochloride salt form, the ammonium (B1175870) group is not nucleophilic. Therefore, deprotonation with a base is necessary to liberate the free amine for it to participate in nucleophilic reactions.
The free 2-aminopyrrole can react with various electrophiles. For example, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. It can also undergo alkylation with alkyl halides. However, over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is a common issue, similar to other primary amines. libretexts.org
The synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines has been achieved through the reductive cleavage of nitrosobenzene-derived cycloadducts, demonstrating a method to introduce a substituted amino group at the 2-position of a pyrrole ring. nih.gov Furthermore, palladium-catalyzed amination reactions have been used to introduce amino groups onto pyrrole scaffolds, although challenges such as competing reactions and the stability of intermediates can arise. nih.gov
The reactivity of the amino group can be strategically utilized in the synthesis of more complex heterocyclic systems. For example, condensation reactions with dicarbonyl compounds can lead to the formation of fused ring systems. The synthesis of pyrrole-2-carbohydrazide derivatives and their subsequent reaction with aldehydes to form Schiff bases is another example of leveraging the nucleophilicity of the amino-derived functionality. vlifesciences.com
Formation of Schiff Bases and Related Imines
The reaction of 1H-pyrrol-2-amine and its derivatives with carbonyl compounds such as aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The reaction is typically acid-catalyzed, with the optimal pH being around 5. lumenlearning.com
For instance, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, a bidentate Schiff base ligand, has been synthesized by condensing pyrrole-2-carbaldehyde with 6-methoxypyridine-3-amine. nih.govnih.govusp.ac.fj This type of reaction is versatile and can be used to create a wide array of Schiff bases with diverse structures and potential applications. nih.govresearchgate.net The formation of the characteristic azomethine group (-C=N-) is a key feature of this reaction. nih.gov
The synthesis of these compounds is often straightforward. In a typical procedure, the amine and the aldehyde or ketone are mixed in a suitable solvent, and the reaction proceeds to form the imine. masterorganicchemistry.com The reaction conditions can be mild, and in some cases, can even occur without a catalyst or solvent under microwave irradiation. organic-chemistry.org
The table below provides examples of Schiff bases synthesized from pyrrole derivatives.
Table 1: Examples of Schiff Base Formation from Pyrrole Derivatives
| Pyrrole Reactant | Carbonyl Reactant | Schiff Base Product | Reference |
| Pyrrole-2-carbaldehyde | 6-Methoxypyridine-3-amine | N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | nih.govnih.govusp.ac.fj |
| 1H-Pyrrole-2-carbaldehyde | Ethyl bromoacetate | 2-(Formyl-1H-pyrrol-1-yl)-acetate | researchgate.net |
| 2-(Formyl-1H-pyrrol-1-yl)-acetate | p-Phenylenediamine | Diethyl 3,3'-(2,2'-(1E)-(1,4-phenylenebis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl))acetate | researchgate.net |
| 2-(Formyl-1H-pyrrol-1-yl)-acetate | 1,4-Diaminocyclohexane | Diethyl 2,2'-(2,2'-(1Z)-(cyclohexane-1,4-diylbis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl))diacetate | researchgate.net |
Michael-Type Additions and Conjugate Chemistry
The pyrrole nucleus, particularly when substituted with an amino group, can participate in Michael-type additions, which are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. organic-chemistry.orgyoutube.com In the context of 1H-pyrrol-2-amine, the nitrogen atom can act as a nucleophile, attacking the β-carbon of an activated olefin. youtube.combuchler-gmbh.com
For example, cinchona-based primary amines have been used to catalyze the enantioselective aza-Michael reactions of pyrroles with α,β-unsaturated aldehydes. buchler-gmbh.com This highlights the ability of the pyrrole nitrogen to engage in conjugate addition. The reaction of acylethynylpyrroles with malononitrile (B47326) proceeds via a Michael addition, leading to the formation of various substituted pyrrole derivatives. mdpi.com
These reactions can be part of tandem sequences, where an initial Michael addition is followed by other transformations like cyclization. researchgate.net For instance, a catalyst- and solvent-free method for synthesizing 3-(1H-pyrrol-3-yl)indolin-2-ones involves a tandem enamine formation-Michael addition-cyclization sequence. researchgate.net
The table below summarizes examples of Michael-type additions involving pyrrole derivatives.
Table 2: Michael-Type Additions Involving Pyrrole Derivatives
| Pyrrole Reactant | Michael Acceptor | Product | Catalyst/Conditions | Reference |
| 4,5-Dihalo-1H-pyrrole-2-carbonitriles | α,β-Unsaturated aldehydes | 4,5-Dihalo-1-(1-substituted-3-hydroxypropyl)-1H-pyrrole-2-carbonitrile | (8α,9S)-6′-Methoxycinchonan-9-amine | buchler-gmbh.com |
| Acylethynylpyrroles | Malononitrile | 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols, or 3-Amino-1-acylethylidene-2-cyanopyrrolizines | DBU | mdpi.com |
| Primary amines, 1,3-dicarbonyl compounds | Isatin-derived Michael acceptors | 3-(1H-Pyrrol-3-yl)indolin-2-ones | Catalyst- and solvent-free | researchgate.net |
| Aminomaleimides | Nitroolefins | (S)-3-((3-Chlorophenyl)amino)-1-isobutyl-4-(2-nitro-1-phenylethyl)-1H-pyrrole-2,5-dione | Takemoto's catalyst | nih.gov |
Reactions Involving Diazo and Carbene Intermediates
The chemistry of 1H-pyrrol-2-amine and its analogs extends to reactions involving highly reactive intermediates such as diazo compounds and carbenes. While direct reactions of this compound with these intermediates are not extensively detailed in the provided search results, related pyrrole systems demonstrate this reactivity.
Diazo compounds can participate in multicomponent reactions to construct complex heterocyclic systems. nih.gov For example, the reaction of 2-aminopyridines with aldehydes and α-acyl diazo esters can lead to the formation of pyrido[1,2-a]pyrimidin-4-ones. nih.gov In another instance, a cobalt(II)-catalyzed three-component reaction of N-isocyaniminotriphenylphosphorane, diazo compounds, and carboxylic acids has been developed to synthesize 1,3,4-oxadiazoles. acs.org
Carbenes, which are neutral compounds containing a divalent carbon atom, are highly reactive species. rsc.org N-heterocyclic carbenes (NHCs), a stable form of carbenes, are widely used as ligands in catalysis. ugent.be Carbene-catalyzed reactions can be employed for the synthesis of complex molecules, such as the chemoselective reaction of unsymmetric enedials to access furo[2,3-b]pyrroles. nih.gov Mechanistic studies suggest that the formation of Breslow intermediates is key in these transformations. nih.gov
The table below presents examples of reactions involving diazo and carbene intermediates with related nitrogen-containing heterocycles.
Table 3: Reactions of Nitrogen Heterocycles with Diazo and Carbene Intermediates
| Reactant(s) | Intermediate | Product | Catalyst/Conditions | Reference |
| 2-Aminopyridines, aldehydes, α-acyl diazo esters | Diazo compound | Pyrido[1,2-a]pyrimidin-4-ones | Rhodium catalysis | nih.gov |
| N-Isocyaniminotriphenylphosphorane, diazo compounds, carboxylic acids | Diazo compound | 2,5-Substituted 1,3,4-oxadiazoles | Cobalt(II) catalysis | acs.org |
| Unsymmetric enedials, imines | Carbene (from NHC) | Furo[2,3-b]pyrroles | N-heterocyclic carbene (NHC) catalysis | nih.gov |
| 1-Substituted 1H-pyrrol-3(2H)-ones, diazonium salts | Diazo compound | 2-Coupled ketohydrazones | Acidic conditions | rsc.org |
Complex Cascade and Domino Reaction Sequences
1H-Pyrrol-2-amine and its derivatives are valuable building blocks in complex cascade and domino reactions, which allow for the construction of intricate molecular architectures in a single synthetic operation. nih.gov These reactions are highly efficient as they avoid the isolation of intermediates, thus saving time and resources. nih.gov
A notable example is the metal-free domino methodology to synthesize substituted 2-aminopyrroles from alkynyl vinyl hydrazides. nih.govacs.orgresearchgate.net This sequence involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and 5-exo-dig N-cyclization. nih.govacs.orgresearchgate.net Another approach involves a one-pot, three-component reaction of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds to yield polysubstituted 2-aminopyrroles. nih.gov
Furthermore, pyrrolo[2,1-a]isoquinolines have been synthesized from 2-aryl-pyrrolidines and alkynes through a domino process involving oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization. nih.gov Similarly, pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be prepared via a domino C-N coupling/hydroamination reaction. beilstein-journals.org
The table below showcases several complex cascade and domino reactions involving pyrrole derivatives.
Table 4: Cascade and Domino Reactions Involving Pyrrole Derivatives
| Reactants | Reaction Type | Product | Catalyst/Conditions | Reference |
| Alkynyl vinyl hydrazides | Domino: 3,4-diaza-Cope rearrangement / isomerization / 5-exo-dig N-cyclization | Substituted 2-aminopyrroles | Metal-free, thermal | nih.govacs.orgresearchgate.net |
| Aldehydes, N-(sulfonamido)-acetophenones, activated methylene compounds | One-pot multicomponent reaction | Polysubstituted 2-aminopyrroles | - | nih.gov |
| 2-Aryl-pyrrolidines, alkynes | Domino: Oxidative dehydrogenation / cyclization coupling / dehydrogenative aromatization | Pyrrolo[2,1-a]isoquinolines | [RuCl₂(p-cymene)]₂, CuCl, Cu(OAc)₂, TEMPO | nih.gov |
| Alkynylated uracils, anilines | Domino: C-N coupling / hydroamination | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | - | beilstein-journals.org |
| N-Tosyl-imines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), isocyanides | Three-component reaction | 2-Aminopyrroles | - | organic-chemistry.org |
Formation of Covalent Adducts with Thiol and Amine Nucleophiles
The amino group of 1H-pyrrol-2-amine can act as a nucleophile, reacting with various electrophiles. This reactivity extends to the formation of covalent adducts with other nucleophiles, such as thiols and amines, often through multicomponent reactions or by reaction with activated intermediates.
While direct reactions of this compound with thiols are not explicitly detailed in the provided search results, the reactivity of the pyrrole ring system suggests that such reactions are plausible under appropriate conditions.
Regarding amine nucleophiles, the alkylation of amines is a fundamental reaction. pressbooks.pub Primary and secondary amines can be alkylated by reaction with alkyl halides. pressbooks.pub Additionally, amines react with acid chlorides or anhydrides to form amides in a process known as acylation. pressbooks.publibretexts.org
A metal-free domino reaction for synthesizing 2-aminopyrroles from alkynyl vinyl hydrazides has been reported, showcasing the intramolecular reaction of an amine-like nitrogen. nih.gov In this process, a new 2-aminopyrrole is formed with a protected amino group and an unsubstituted pyrrole nitrogen, which is important for further selective transformations. nih.govacs.org
The table below provides examples of reactions involving amine nucleophiles and related systems.
Table 5: Reactions Involving Amine Nucleophiles
| Reactant(s) | Nucleophile | Product Type | Reaction Type | Reference |
| Primary or secondary amine, alkyl halide | Amine | Alkylated amine | Alkylation | pressbooks.pub |
| Primary or secondary amine, acid chloride/anhydride | Amine | Amide | Acylation | pressbooks.publibretexts.org |
| Alkynyl vinyl hydrazides | Internal nitrogen nucleophile | 2-Aminopyrrole | Domino reaction | nih.govacs.org |
Impact of Substituent Effects on Aromaticity and Reactivity Profiles
The aromaticity and reactivity of the pyrrole ring are significantly influenced by the nature and position of substituents. acs.org Pyrrole is an aromatic heterocycle because its planar, cyclic, and conjugated system contains 6 π-electrons, satisfying Hückel's rule. pharmaguideline.compressbooks.publibretexts.org The nitrogen atom contributes its lone pair to the aromatic sextet. pressbooks.publibretexts.org
The presence of an amino group at the C-2 position, as in 1H-pyrrol-2-amine, enhances the electron density of the pyrrole ring through resonance, making it more reactive towards electrophiles compared to unsubstituted pyrrole. Conversely, electron-withdrawing groups decrease the electron density and reactivity. researchgate.net For example, the presence of a bromine atom in 5-bromo-1H-pyrrol-2-amine induces a partial positive charge at the 5-position due to its electronegativity, influencing its reactivity in reactions like Suzuki-Miyaura couplings.
The aromaticity itself can be subtly affected by substituents. While the π-electron structure of aromatic systems like benzene shows high resistance to substituent effects, these effects can still modulate the aromatic stabilization energy. acs.org In a series of newly designed pyrrole derivatives, substitutions were found to significantly alter their chemical reactivity and electro-conductive properties. researchgate.netdoaj.org
The table below summarizes the effects of different substituents on the properties of the pyrrole ring.
Table 6: Substituent Effects on Pyrrole Aromaticity and Reactivity
| Substituent | Position | Effect on Electron Density | Effect on Reactivity | Impact on Aromaticity | Reference |
| Amino (-NH₂) | 2 | Increases (Resonance) | Increases towards electrophiles | Minor | |
| Bromo (-Br) | 5 | Decreases (Inductive) | Directs further substitution (e.g., coupling reactions) | Minor | |
| General Electron-Withdrawing Group | - | Decreases | Decreases towards electrophiles | Can slightly decrease aromatic stabilization | researchgate.net |
| General Electron-Donating Group | - | Increases | Increases towards electrophiles | Can slightly increase aromatic stabilization | researchgate.net |
Computational and Theoretical Chemistry Studies of 1h Pyrrol 2 Amine Hydrochloride
Quantum Chemical Investigations
Quantum chemical investigations provide a powerful lens through which to understand the intricacies of molecular structure, reactivity, and energetics. For 1H-Pyrrol-2-amine hydrochloride, these methods, particularly Density Functional Theory (DFT), have been instrumental in building a comprehensive picture of its behavior at the electronic level. The protonated form of 2-aminopyrrole is the key species of interest in the context of its hydrochloride salt.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a principal tool for the computational study of pyrrole (B145914) derivatives, offering a balance of accuracy and computational cost. nih.govnih.govresearchgate.netnih.gov DFT calculations have been successfully applied to investigate the tautomeric stability, optimized geometry, and vibrational frequencies of various aminopyrroles and related heterocyclic systems. researchgate.netresearchgate.net These theoretical approaches allow for the exploration of molecular properties that can be challenging to determine experimentally.
Recent studies have employed DFT to explore the various tautomers and protonated forms of 2-aminopyrrole. nih.gov These calculations are crucial for understanding the intrinsic properties of the cation present in this compound. The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is critical for obtaining reliable results that correlate well with experimental data where available. researchgate.netmaterialsciencejournal.org
Understanding the reactivity of this compound necessitates the study of reaction pathways and their associated energy barriers. Transition state optimization using DFT allows for the identification of the saddle points on the potential energy surface that connect reactants and products. This is particularly relevant for processes such as proton transfer, which is a fundamental reaction for this compound.
For instance, computational studies on the proton transfer process in related amino-heterocycles have revealed the influence of solvent and the participation of assisting molecules (like water) in lowering the activation barriers. researchgate.net In the case of 2-aminopyrrole, DFT calculations have been used to investigate the thermochemistry of all possible intra- and intermolecular proton transfers. nih.gov These studies indicate that the protonation site significantly affects the stability of the resulting cation. The energy profile for the interconversion of different tautomers and protonated forms can be mapped, providing insights into the kinetic and thermodynamic favorability of these processes. While a specific, complete reaction energy profile for a complex reaction of this compound is not extensively documented in the literature, the principles derived from these proton transfer studies are directly applicable.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. chemrxiv.orgsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). semanticscholar.org The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. semanticscholar.orgnih.govnih.gov
In the context of the protonated form of 2-aminopyrrole, the distribution and energies of these orbitals are significantly influenced by the site of protonation. nih.gov DFT calculations show that the HOMO and LUMO are generally delocalized over the π-conjugated system of the pyrrole ring. nih.gov For cations, the HOMO energy is notably negative, indicating a reduced tendency to donate electrons compared to the neutral molecule, which is expected due to the positive charge. researchgate.net The HOMO-LUMO gap can be used to predict the electronic transitions and can be correlated with the molecule's UV-Vis absorption spectrum. materialsciencejournal.org
| Orbital | Energy (eV) | Characteristic |
|---|---|---|
| LUMO | -1.5 | Acceptor, π* anti-bonding character |
| HOMO | -8.5 | Donor, π-bonding character |
| HOMO-LUMO Gap | 7.0 | Indicator of chemical stability |
Note: The values in the table are illustrative and based on typical DFT calculations for protonated heterocyclic amines. Actual values may vary depending on the specific tautomer and computational method.
The structure and properties of this compound are governed by a network of intra- and intermolecular interactions. Intramolecularly, the covalent bonds define the fundamental structure of the 2-aminopyrrole cation. The geometry of this cation, including bond lengths and angles, can be accurately predicted by DFT calculations. nih.gov
DFT calculations are a powerful tool for predicting the chemical reactivity of molecules. chemrxiv.org For this compound, reactivity is largely dictated by the properties of the protonated 2-aminopyrrole cation. The resonance structures of pyrrole indicate that the ring is electron-rich and susceptible to electrophilic attack, although this reactivity is tempered by protonation. uobaghdad.edu.iq Computational studies on various 2-aminopyrrole derivatives have provided insights into their synthesis and reaction mechanisms. acs.orgorganic-chemistry.orgnih.govnih.gov
Furthermore, DFT can be used to predict various spectroscopic parameters. The calculation of vibrational frequencies allows for the assignment of bands in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation of the molecule in solution. nih.govarxiv.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.govresearchgate.net
| Spectroscopic Parameter | Predicted Value Range | Method |
|---|---|---|
| 1H NMR Chemical Shift (ring protons) | 6.0 - 7.5 ppm | GIAO-DFT |
| 13C NMR Chemical Shift (ring carbons) | 100 - 140 ppm | GIAO-DFT |
| Major UV-Vis Absorption (λmax) | 220 - 280 nm | TD-DFT |
| N-H Stretch (IR) | 3200 - 3500 cm-1 | DFT |
Note: The values are typical predictions and can vary based on the specific isomer, solvent, and computational level of theory.
The aromaticity of the pyrrole ring is a defining feature of its chemistry. uobaghdad.edu.iqwikipedia.org This property can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. NICS, a magnetic criterion, is calculated at the center of the ring (or at a point above it) and provides a measure of the induced magnetic field, with negative values indicating aromaticity. nih.gov
Calculation of Binding Energies and Vibrational Frequencies
Computational quantum chemistry allows for the precise calculation of molecular energies and structures. Binding energies quantify the stability of a molecular complex, such as the interaction between 1H-pyrrol-2-amine and hydrogen chloride. Vibrational frequency calculations are crucial for characterizing the nature of stationary points on a potential energy surface. Real, positive frequencies correspond to a stable minimum (an optimized structure), while imaginary frequencies indicate a transition state. These frequencies can also be used to predict infrared (IR) spectra, aiding in the experimental identification of the compound.
For this compound, calculations would typically be performed using methods like Density Functional Theory (DFT). The results would provide the optimized geometry and the corresponding vibrational modes.
Conceptual DFT Global Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a chemical species using a set of global descriptors derived from the molecule's electronic energy. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Chemical Potential (μ): Measures the escaping tendency of an electron from the system.
Global Hardness (η): Represents the resistance to a change in electron distribution. nih.gov
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons, indicating its capacity to act as an electrophile. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonds. wisc.eduusc.edu This approach provides insights into hybridization, atomic charges, and, crucially, the stabilizing effects of electron delocalization through hyperconjugation. researchgate.net
Atoms in Molecule (AIM) Approaches for Interaction Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms in Molecules (AIM), is a model that defines atoms and the bonds between them based on the topology of the electron density (ρ(r)). uni-rostock.de This method is particularly powerful for characterizing both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net
The analysis involves locating critical points in the electron density. A bond critical point (BCP) is a point of minimum density between two nuclei that are linked by a bond path. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. nih.gov
ρ(r): Its value correlates with the bond order or strength.
∇²ρ(r): The sign indicates the type of interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-electron (covalent) interactions, while a positive value (∇²ρ(r) > 0) signifies closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals forces).
Advanced Molecular Modeling and Simulation Techniques
Beyond static quantum chemical calculations, advanced modeling techniques provide a dynamic and predictive understanding of chemical systems.
In Silico Methodologies for Characterizing Chemical Properties
In silico methodologies refer to the broad range of computational techniques used to predict the properties, behavior, and activity of molecules entirely on a computer. mdpi.com For this compound, these methods encompass everything from basic property prediction to complex simulations.
Public databases like PubChem provide a variety of computed properties derived from in silico models. nih.gov These include predictions of molecular weight, XLogP3 (a measure of hydrophobicity), hydrogen bond donor and acceptor counts, and topological polar surface area (TPSA). These descriptors are fundamental in fields like medicinal chemistry for initial screening of drug-likeness and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. More advanced in silico studies could involve molecular dynamics (MD) simulations to study its behavior in solution or docking studies to predict its binding affinity to biological targets. semanticscholar.org
Machine Learning Applications in Chemical Reactivity Prediction
Machine learning (ML) has emerged as a transformative tool in chemistry, enabling the rapid and accurate prediction of chemical reactivity and reaction outcomes. nih.govaimlic.com Instead of relying solely on first-principles quantum calculations for every reaction, ML models are trained on vast datasets of known chemical reactions and molecular properties. neurips.ccnih.gov
For a molecule like this compound, an ML model could be used to:
Predict Reaction Products: Given a set of reactants and conditions, predict the most likely products and their yields.
Estimate Activation Barriers: Quickly estimate the activation energy for a potential reaction, providing a measure of its kinetic feasibility. nih.gov
Suggest Optimal Reaction Conditions: Recommend catalysts, solvents, or temperatures to achieve a desired transformation.
These models learn complex relationships between molecular structure and reactivity that are not always intuitive. researchgate.net The application of ML can significantly accelerate the discovery and optimization of synthetic routes involving novel compounds like this compound. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and pharmacology for understanding how a ligand, such as a derivative of 1H-Pyrrol-2-amine, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies for this compound were not found in the surveyed literature, the methodology is well-established for various pyrrole derivatives. vlifesciences.comnih.govnih.gov The general process involves using specialized software, such as GLIDE, to place a ligand into the binding site of a macromolecular target. vlifesciences.com The target protein's three-dimensional structure is often obtained from a repository like the Protein Data Bank (PDB). vlifesciences.com
The simulation calculates the most likely binding poses and estimates the strength of the interaction, often expressed as a docking score or binding energy. vlifesciences.comnih.gov Key interactions that stabilize the ligand-target complex are then analyzed, which include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Play a significant role in the binding process.
π-π Stacking and π-Cation Interactions: Often observed with aromatic systems like the pyrrole ring.
For instance, docking studies on pyrrole-benzimidazole derivatives against Human NAD[P]H-Quinone oxidoreductase 1 (NQO1) have been performed to investigate their antioxidant activities. nih.gov Similarly, various novel pyrrole-carbohydrazide derivatives have been docked against the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, to assess their potential as antimycobacterial agents. vlifesciences.com In such studies, the docking score (G-score) indicates the binding affinity, where a more negative value suggests a more potent interaction. vlifesciences.com
Table 1: Illustrative Data from Molecular Docking of a Hypothetical Pyrrole Ligand This table is for illustrative purposes to show typical data generated in molecular docking studies, as specific data for this compound is not available.
| Parameter | Value | Interacting Residues (Example) |
|---|---|---|
| Docking Score (G-Score) | -7.5 kcal/mol | LYS 165, TYR 158 |
| Hydrogen Bonds | 2 | LYS 165, GLY 96 |
Predictive Chemical Property Studies
Prediction of Non-linear Optical (NLO) Material Characteristics
Non-linear optical (NLO) materials are essential for modern technologies like photonics, optical computing, and high-speed data transfer. sci-hub.se Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. nih.gov The key characteristic of an NLO material is its ability to alter the properties of light, which is governed by its molecular hyperpolarizability.
Although specific NLO predictions for this compound are not detailed in the available research, studies on various pyrrole derivatives show that this class of compounds is a subject of significant interest for NLO applications. sci-hub.seaip.orgnih.gov These computational studies typically involve the calculation of several key parameters:
Linear Polarizability (α): Describes the linear response of the molecule to an electric field.
First-Order Hyperpolarizability (β or β₀): This is the primary determinant of a molecule's second-order NLO activity. Molecules with high β values are considered promising NLO candidates. sci-hub.se
Computational investigations on pyrrole derivatives have shown that their NLO response is often linked to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. sci-hub.senih.gov The presence of both an amine group (donor) and the pyrrole ring (π-system) suggests that derivatives could be engineered for significant NLO properties. The HOMO-LUMO energy gap is another critical parameter; a smaller gap often correlates with higher polarizability and hyperpolarizability. sci-hub.se For context, the NLO properties of new organic compounds are often benchmarked against established materials like urea. sci-hub.se Studies on some pyrrole derivatives have reported hyperpolarizability values significantly greater than that of urea, indicating their potential for NLO applications. sci-hub.se
Table 2: Key Parameters in NLO Property Prediction This table illustrates the typical parameters calculated in theoretical NLO studies. Specific values for this compound are not available.
| Parameter | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Influences molecular packing and solubility |
| Mean Polarizability | ⟨α⟩ | Governs linear optical properties |
| First Hyperpolarizability | β₀ | Determines second-order NLO response |
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds, which are characteristic of the functional groups present.
FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectrum is expected to display characteristic absorption bands corresponding to the pyrrole ring, the primary amine, and the hydrochloride salt.
The pyrrole ring itself gives rise to several distinct vibrations. A broad absorption band typically observed in the 3400–3200 cm⁻¹ region is indicative of the N-H stretching vibration of the pyrrole ring. researchgate.net The C-H stretching vibrations of the aromatic ring protons usually appear around 3100 cm⁻¹. Fundamental vibrations of the polypyrrole ring can be observed at lower frequencies, such as the band at 1475 cm⁻¹. researchgate.net The C-N stretching vibrations within the ring are typically found near 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net
The primary amino group (-NH₂) introduces its own characteristic peaks. The N-H stretching vibrations of primary aromatic amines are typically seen as two bands in the region of 3500-3300 cm⁻¹. researchgate.net Furthermore, the presence of the hydrochloride salt results in the formation of an ammonium (B1175870) ion (-NH₃⁺). This group is characterized by a broad and strong absorption band for the N⁺-H stretching vibrations, often appearing in the 3000-2500 cm⁻¹ range, which may overlap with C-H stretching bands.
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Pyrrole Ring | ~3400-3200 (broad) |
| N-H Stretch | Primary Amine | ~3500-3300 (two bands) |
| N⁺-H Stretch | Ammonium Salt | ~3000-2500 (broad, strong) |
| C-H Stretch | Pyrrole Ring | ~3100 |
| C=C Stretch | Pyrrole Ring | ~1600-1450 |
| C-N Stretch | Pyrrole Ring | ~1200, ~950 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shifts, signal integrations, and spin-spin coupling patterns. The chemical shifts of protons on the pyrrole ring are influenced by the aromaticity of the ring and the electronic effects of substituents. ipb.pt
For an unsubstituted pyrrole, the α-protons (at C2 and C5) typically resonate at a lower field (around 6.7 ppm) than the β-protons (at C3 and C4, around 6.1 ppm). In this compound, the amino group at the C2 position is an electron-donating group, which would be expected to shift the ring protons to a higher field (lower ppm). However, protonation to form the hydrochloride salt can alter this effect. The chemical shifts of pyrrole protons are also known to be dependent on the solvent used. ipb.ptresearchgate.net
The protons on the pyrrole ring will exhibit characteristic spin-spin coupling. The coupling constant between adjacent protons (e.g., H3 and H4) is typically in the range of 2.6-3.7 Hz, while coupling between non-adjacent protons is smaller. The proton of the pyrrole N-H group also couples to the ring protons. ipb.pt The protons of the -NH₃⁺ group would likely appear as a broad singlet.
Table 2: Predicted ¹H NMR Data for the Pyrrole Ring of this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 5.5 - 6.0 | Doublet of doublets | J(H3-H4), J(H3-H5) |
| H-4 | 6.0 - 6.5 | Doublet of doublets | J(H4-H3), J(H4-H5) |
| H-5 | 6.5 - 7.0 | Doublet of doublets | J(H5-H4), J(H5-H3) |
| N-H (ring) | 8.0 - 9.0 | Broad singlet | - |
| N-H₃⁺ (amine) | 7.0 - 8.0 | Broad singlet | - |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrrole ring are sensitive to the electronic effects of substituents. rsc.org For unsubstituted pyrrole, the α-carbons (C2 and C5) resonate around 118 ppm, while the β-carbons (C3 and C4) are found around 108 ppm.
The introduction of an amino group at the C2 position significantly affects the chemical shifts of the ring carbons. The C2 carbon, being directly attached to the nitrogen, will be shifted downfield. The other ring carbons will also experience shifts based on the resonance and inductive effects of the amino group. Substituent chemical shift (SCS) effects can be used to predict the chemical shifts in substituted pyrroles with reasonable accuracy. rsc.orgstenutz.eu
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 150 |
| C-3 | 95 - 105 |
| C-4 | 105 - 115 |
| C-5 | 115 - 125 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the pyrrole ring (H-3 with H-4, and H-4 with H-5), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would show cross-peaks between the signals for H-3 and C-3, H-4 and C-4, and H-5 and C-5, allowing for the direct assignment of the carbon signals corresponding to protonated carbons. ipb.ptresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, the N-H proton of the pyrrole ring would show correlations to C-2 and C-5, while the H-5 proton would show correlations to C-3 and C-4, confirming the ring structure.
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments that are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. uvic.ca For this compound, this would confirm the presence of the three CH groups of the pyrrole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₄H₇ClN₂), the molecular weight is 118.56 g/mol . In a mass spectrum, the molecule would likely be observed as the molecular ion of the free base, 1H-pyrrol-2-amine (C₄H₆N₂), which has a molecular weight of 82.10 g/mol . nih.gov The molecular ion peak [M]⁺ would therefore be expected at an m/z (mass-to-charge ratio) of 82.
The fragmentation of the pyrrole ring under electron ionization (EI) would lead to characteristic fragment ions. A common fragmentation pathway for pyrrole derivatives is the loss of HCN (m/z 27), which would result in a fragment ion at m/z 55. Other fragmentations could involve the cleavage of the amino group or further breakdown of the ring structure. Analysis of the isotopic pattern of the molecular ion peak can also confirm the elemental composition.
An in-depth analysis of the analytical techniques used for the characterization of this compound and its derivatives reveals the multifaceted approaches required for structural elucidation and purity assessment. Spectroscopic and chromatographic methods are fundamental in confirming the identity, purity, and electronic properties of these compounds.
Research Applications and Emerging Frontiers of 1h Pyrrol 2 Amine Hydrochloride
Role as a Versatile Building Block in Complex Chemical Synthesis
The bifunctional nature of 1H-Pyrrol-2-amine hydrochloride makes it an exceptionally valuable building block in organic synthesis. The presence of both a pyrrole (B145914) ring and an amine functionality allows it to serve as a precursor for a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. acs.org
Facilitating the Construction of Diverse Molecular Architectures
This compound is instrumental in constructing diverse and complex molecular frameworks. The 2-aminopyrrole structure constitutes a core architectural motif found in many biologically active compounds. nih.gov Its ability to undergo various chemical transformations enables its use as a foundational element in the synthesis of larger, multi-substituted heterocyclic systems. For instance, 2-aminopyrroles are used as molecular platforms for creating analogues of purine (B94841) bases and are integral to inhibitors of enzymes like mitogen-activated protein kinases (MEKs) and metallo-β-lactamases (MBLs). nih.gov The pyrrole nitrogen and the exocyclic amine group offer distinct reactive sites for selective functionalization, allowing for a step-by-step assembly of intricate molecular designs. acs.org
Precursor for Advanced Functional Materials
The compound serves as a critical precursor in the synthesis of advanced functional materials, particularly functionalized polymers. acs.org By incorporating the 2-aminopyrrole moiety into a polymer chain, materials with tailored properties can be engineered. A prime example is the synthesis of amine-functionalized polypyrrole (APPy), where the amine group is integrated into the polymer structure. nih.gov This functionalization enhances the material's properties, such as hydrophilicity and surface charge, which are crucial for applications in biotechnology and electronics. nih.gov The amine group provides a reactive handle for further chemical modifications, such as grafting bioactive molecules or other functional groups, thereby creating highly specialized materials. nih.gov
Contributions to the Development of Novel Synthetic Methodologies
The synthesis of 2-aminopyrrole derivatives has spurred the development of new synthetic strategies. Classical methods for pyrrole synthesis, such as the Knorr, Paal–Knorr, and Hantzsch reactions, are not easily adapted for the direct introduction of an amino group at the C-2 position. nih.gov This limitation has driven chemists to devise innovative and more efficient routes.
Modern approaches include multicomponent reactions and novel domino (or cascade) processes. For example, a metal-free domino reaction involving a propargylic 3,4-diaza-Cope rearrangement followed by a cyclization has been developed to produce a variety of substituted 2-aminopyrroles from easily accessible starting materials. nih.govacs.org Other strategies, such as those applying the Gewald reaction or variations of the Ugi reaction, have also been successfully employed to create N-substituted 2-aminopyrrole derivatives. acs.orgodu.edu.tr These advancements not only provide access to the 2-aminopyrrole scaffold but also enrich the toolkit of synthetic organic chemistry with more versatile and powerful methods.
Exploitation in Materials Science
Pyrrole-containing compounds are of growing importance in materials science due to their excellent electronic properties. researchgate.net this compound and its derivatives are particularly significant in the engineering of conductive polymers and organic semiconductors.
Engineering of Conductive Polymers (e.g., Polypyrrole)
Polypyrrole (PPy) is one of the most extensively studied conductive polymers due to its high conductivity, environmental stability, and biocompatibility. nih.gov The functionalization of PPy by incorporating amine groups onto the pyrrole monomer prior to polymerization leads to materials with enhanced capabilities. Amine-functionalized PPy (APPy) exhibits properties distinct from its unsubstituted counterpart. nih.gov
The presence of the primary amine group increases the material's hydrophilicity and imparts a positive charge under physiological conditions. nih.govnih.gov This makes APPy an excellent candidate for biomedical applications, where cell adhesion is critical. Research has shown that APPy surfaces promote superior attachment of cells like fibroblasts and Schwann cells compared to standard PPy. nih.govnih.gov Furthermore, these amine groups can act as chemical anchor points to immobilize biomolecules such as growth factors, antibodies, or drugs, creating a versatile platform for tissue engineering scaffolds, biosensors, and drug delivery systems. nih.gov
Table 1: Comparison of Unfunctionalized and Amine-Functionalized Polypyrrole
| Property | Polypyrrole (PPy) | Amine-Functionalized Polypyrrole (APPy) | Reference |
|---|---|---|---|
| Surface Wettability | More Hydrophobic | More Hydrophilic | nih.gov |
| Cell Adhesion | Standard Adhesion | Enhanced Adhesion | nih.govnih.gov |
| Bio-conjugation | Requires multi-step modification | Direct conjugation via amine groups | nih.govnih.gov |
| Electrical Activity | Conductive | Conductive | nih.gov |
Applications in Optoelectronics and Semiconductor Development
Organic semiconducting materials derived from electron-rich pyrroles have attracted significant interest for their potential in optoelectronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net While the high electron density of the pyrrole ring makes it an excellent building block for p-type (hole-transporting) semiconductors, it also presents challenges related to stability. researchgate.nettdl.org
Functionalization of the pyrrole unit is a key strategy to overcome these challenges and fine-tune the material's electronic properties. Incorporating amine functionalities can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, theoretical studies on polypyrrole functionalization of boron nitride nanosheets showed a significant reduction in the material's energy gap, suggesting enhanced electronic interactions and reactivity. frontiersin.org Pyrrole-based structures, such as diketopyrrolopyrrole (DPP) derivatives which contain amine units within their core, are used to construct donor-acceptor type materials with high charge carrier mobility, essential for high-performance OFETs. nih.gov The development of copolymers incorporating pyrrole derivatives has also led to materials for red light-emitting diodes, demonstrating their utility in optoelectronic applications. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminopyrrole |
| Polypyrrole (PPy) |
| Amine-functionalized Polypyrrole (APPy) |
| Boron Nitride |
In Vitro Chemical Biology and Mechanistic Studies (Excluding Human Clinical Data)
The investigation of this compound and its derivatives in in vitro settings provides crucial insights into their biological activities and potential as therapeutic agents. These studies, conducted outside of living organisms, allow for a detailed examination of molecular interactions and effects on cellular functions.
Investigation of Interactions with Biomolecules, Proteins, and Enzymes
The pyrrole scaffold, a key component of this compound, is recognized for its presence in numerous biologically active natural products and synthetic compounds. researchgate.netmdpi.com Its derivatives have been the focus of research exploring their interactions with various biological targets, including proteins and enzymes. The amino group at the 2-position of the pyrrole ring in 1H-pyrrol-2-amine enhances its reactivity and potential for forming coordination complexes.
Studies have shown that pyrrole derivatives can act as inhibitors for various enzymes. For instance, certain pyrrole-based compounds have been designed and synthesized to target the InhA enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov In one study, a series of pyrrole-fused pyrimidine (B1678525) derivatives were synthesized and evaluated for their inhibitory potential against InhA, with some compounds showing significant activity. nih.gov Molecular docking and dynamics simulations have been employed to understand the binding affinity and inhibitory mechanisms of these compounds. nih.gov These computational methods help in visualizing the interactions between the pyrrole derivatives and the active site of the enzyme, guiding the design of more potent inhibitors. nih.govresearchgate.net
The interaction of pyrrole derivatives with other enzymes, such as cyclooxygenase (COX), has also been investigated. nih.gov Specifically, some pyrrole derivatives have been identified as potential dual inhibitors of COX-1 and COX-2, enzymes involved in the inflammatory response. nih.gov The structural features of these compounds, including the pyrrole ring, are crucial for their interaction with the enzyme's active site. nih.gov
Furthermore, the pyrrole ring is a constituent of larger molecular structures that can interact with DNA. The pyrrolamide class of inhibitors, for example, has been shown to block the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov
The table below summarizes key findings from studies on the interaction of pyrrole derivatives with biomolecules.
| Compound/Derivative Class | Target Biomolecule/Enzyme | Key Findings |
| Pyrrole-fused pyrimidines | InhA (Mycobacterium tuberculosis) | Demonstrated inhibitory activity, with potential for antitubercular drug development. nih.gov |
| Pyrrole derivatives | Cyclooxygenase (COX-1 and COX-2) | Acted as dual inhibitors, suggesting anti-inflammatory potential. nih.gov |
| Pyrrolamide inhibitors | DNA gyrase (GyrB domain) | Blocked ATPase activity, showing antibacterial potential. nih.gov |
| Pyrrolone derivatives | CC Chemokine Receptors 1 and 2 (CCR1/CCR2) | Acted as allosteric modulators, binding to an intracellular site. acs.org |
Elucidation of Mechanisms Modulating Cellular Processes
The diverse biological activities of pyrrole-containing compounds stem from their ability to modulate various cellular processes. In vitro studies are instrumental in dissecting these mechanisms. For instance, some substituted pyrrole compounds are suggested to inhibit cancer cell proliferation, marking them as candidates for further oncological research.
The anti-cancer potential of pyrrole derivatives has been linked to their ability to inhibit key enzymes involved in cell growth and proliferation, such as protein kinase C (PKC) and protein kinase A (PKA). ekb.eg Additionally, certain pyrrolo[2,3-d]pyrimidines have been identified as potential inhibitors of thymidylate synthetase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis. ekb.eg
In the context of infectious diseases, the mechanism of action of some pyrrole derivatives against Mycobacterium tuberculosis involves the disruption of vital cellular pathways. The inhibition of the InhA enzyme, for example, interferes with the synthesis of mycolic acids, essential components of the bacterial cell wall. nih.gov
Future Directions and Perspectives in Pyrrole Chemistry
The field of pyrrole chemistry is continuously evolving, with ongoing efforts to develop more efficient and sustainable synthetic methods and to design novel compounds with tailored properties. Future research is poised to build upon the existing knowledge base, leveraging advancements in catalysis, green chemistry, and computational modeling.
Advancements in Catalytic Systems for Pyrrole Derivatization
The development of novel catalytic systems is a key area of future research for the functionalization and derivatization of pyrroles. researchgate.netnih.gov While classical methods often rely on Lewis acids, modern approaches are increasingly utilizing metal-catalyzed C-H functionalization, which can be challenging to achieve with traditional methods. researchgate.netnih.gov Transition metal-catalyzed cross-coupling reactions are also being explored for pyrrole functionalization, although challenges such as the synthesis and stability of pyrrolyl halides remain. researchgate.net
Recent advancements include the use of dual catalytic systems, such as IPrAuCl/AgNTf2, for the synthesis of substituted pyrroles from enyne sulfonamides. nih.gov Copper-catalyzed multicomponent reactions under solvent-free conditions have also emerged as a practical and efficient method for preparing highly functionalized pyrroles. jca.edu.vn Furthermore, the use of magnetic nanoparticles as reusable catalysts is gaining traction as a green and efficient approach to pyrrole synthesis. researchgate.net The development of visible-light photoredox catalysis has opened new avenues for the synthesis of functionalized pyrroles from simple starting materials like aldehydes. nih.gov
Expansion of Sustainable and Green Synthetic Routes
There is a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing pyrrole derivatives. nih.govsemanticscholar.org This includes the use of greener solvents, microwave-assisted reactions, and solvent-free conditions. nih.govsemanticscholar.org The Paal-Knorr reaction, a classic method for pyrrole synthesis, is being adapted to greener conditions by employing environmentally benign catalysts and even performing the reaction in boiling water without a catalyst. nih.gov
The use of renewable resources is another important aspect of green pyrrole synthesis. For example, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been developed using primary amines and 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org These reactions can be performed under mild, solvent-free conditions or in aqueous solutions. acs.org The use of mechanochemical activation in conjunction with biosourced organic acids also presents a rapid and solventless route to N-substituted pyrroles. researchgate.net
Computational-Aided Design of Pyrrole-Based Compounds with Tailored Reactivity
Computational methods are playing an increasingly important role in the design of pyrrole-based compounds with specific and tailored reactivity. nih.govresearchgate.net Structure-based drug design, incorporating techniques like molecular docking and molecular dynamics simulations, is being used to predict the binding affinity and inhibitory mechanisms of pyrrole derivatives against biological targets. nih.gov This approach allows for the rational design of molecules with enhanced potency and selectivity. nih.govnih.gov
Fragment-based drug design is another computational strategy being employed, where pyrrole scaffolds serve as core structures for building new potent drugs. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the biological activity of new pyrrole derivatives based on their structural features. researchgate.netnih.gov These computational tools not only accelerate the discovery of new bioactive compounds but also provide a deeper understanding of the structure-activity relationships that govern their function. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for 1H-Pyrrol-2-amine hydrochloride, and how can experimental parameters be optimized?
Methodological Answer : Synthetic routes for pyrrole derivatives often involve cyclization or functionalization of pre-existing pyrrole scaffolds. For this compound, retrosynthetic analysis suggests starting from pyrrole precursors modified with amine groups. A plausible one-step synthesis involves reacting 2-aminopyrrole with hydrochloric acid under controlled conditions (e.g., anhydrous ethanol, 0–5°C) to form the hydrochloride salt. Key optimization parameters include:
Q. How can the structural identity and purity of this compound be validated?
Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
- NMR spectroscopy : Confirm proton environments (e.g., pyrrole ring protons at δ 6.5–7.5 ppm, amine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₄H₇N₂·HCl) .
- Elemental analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .
Q. What purification techniques are effective for removing byproducts in this compound synthesis?
Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit differential solubility of the target compound vs. impurities.
- Column chromatography : Employ silica gel with polar eluents (e.g., methanol/dichloromethane gradients) for amine-containing impurities.
- HPLC : Apply reverse-phase C18 columns with acidic mobile phases (0.1% TFA) to separate polar byproducts .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
- Solvent effects : Use COSMO-RS models to predict solubility and stability in aqueous vs. organic media.
Reference experimental data (e.g., PubChem’s computed properties) to validate simulations .
Q. How should researchers resolve contradictions in spectroscopic data for pyrrole derivatives?
Methodological Answer :
- Cross-validation : Compare NMR, IR, and MS data with literature databases (e.g., CAS Common Chemistry, Reaxys).
- Isotopic labeling : Use ¹⁵N-labeled amines to distinguish overlapping proton signals in crowded spectral regions.
- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomerism or conformational flexibility .
Q. What strategies are effective for studying the biological activity of this compound?
Methodological Answer :
- Enzyme inhibition assays : Use Michaelis-Menten kinetics to measure IC₅₀ values against target enzymes (e.g., kinases).
- Cellular uptake studies : Employ fluorescent tagging (e.g., dansyl chloride derivatives) to track intracellular localization.
- Toxicity profiling : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity thresholds .
Q. How can researchers ensure reproducibility in stability studies of this compound?
Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks.
- Analytical monitoring : Use HPLC-PDA to quantify degradation products; track loss of parent compound over time.
- Statistical design : Apply factorial experiments to identify critical stability factors (e.g., pH, excipient interactions) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for pyrrole derivatives?
Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify outliers or methodological biases.
- Experimental replication : Repeat assays under standardized conditions (e.g., cell line passage number, buffer pH).
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
